molecular formula C7H8N2O2 B14240522 N-Hydroxy-1-(4-nitrosophenyl)methanamine CAS No. 337905-57-4

N-Hydroxy-1-(4-nitrosophenyl)methanamine

Cat. No.: B14240522
CAS No.: 337905-57-4
M. Wt: 152.15 g/mol
InChI Key: KZHMRBOAWDOXAA-UHFFFAOYSA-N
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Description

N-Hydroxy-1-(4-nitrosophenyl)methanamine is an organic compound characterized by the presence of a hydroxyl group attached to a methanamine moiety, which is further substituted with a 4-nitrosophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-1-(4-nitrosophenyl)methanamine typically involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with appropriate reagents under controlled conditions. One common method includes the use of hydrazonoyl halides, which react with potassium thiocyanate, thiosemicarbazide, or carbon disulfide to form the desired compound . The reaction is usually carried out in absolute ethanol in the presence of triethylamine .

Industrial Production Methods

Industrial production of this compound may involve scalable and environmentally friendly processes. For instance, the use of water as a solvent and the avoidance of organic co-solvents can make the process more sustainable . The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-1-(4-nitrosophenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxy-1-(4-nitrophenyl)methanamine: Similar in structure but with a nitro group instead of a nitroso group.

    N-Hydroxy-1-(4-aminophenyl)methanamine: Contains an amino group instead of a nitroso group.

Uniqueness

N-Hydroxy-1-(4-nitrosophenyl)methanamine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitroso group allows for specific interactions and reactions that are not possible with similar compounds .

Properties

CAS No.

337905-57-4

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

N-[(4-nitrosophenyl)methyl]hydroxylamine

InChI

InChI=1S/C7H8N2O2/c10-8-5-6-1-3-7(9-11)4-2-6/h1-4,8,10H,5H2

InChI Key

KZHMRBOAWDOXAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNO)N=O

Origin of Product

United States

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